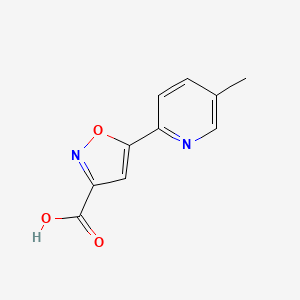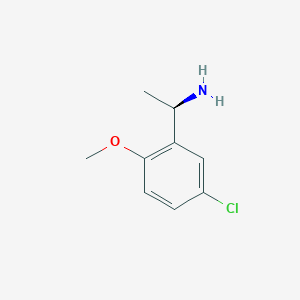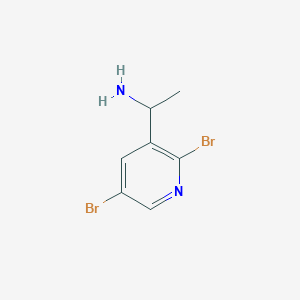
1-(2,5-Dibromopyridin-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dibromopyridin-3-yl)ethanamine is a chemical compound characterized by the presence of a pyridine ring substituted with two bromine atoms at positions 2 and 5, and an ethanamine group at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,5-Dibromopyridin-3-yl)ethanamine can be synthesized through a multi-step process. One common method involves the bromination of 3-aminopyridine to introduce bromine atoms at the 2 and 5 positions. This is followed by the alkylation of the resulting dibromopyridine with an appropriate ethanamine derivative under controlled conditions. The reaction typically requires the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,5-Dibromopyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The ethanamine group can be oxidized to form corresponding imines or amides using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the pyridine ring. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.
Major Products:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions yield imines or amides.
- Reduction reactions yield debrominated or reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(2,5-Dibromopyridin-3-yl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dibromopyridin-3-yl)ethanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine atoms and the ethanamine group allows for specific interactions with biological targets, influencing pathways involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
1-(2,5-Dibromopyridin-3-yl)ethanamine can be compared with other similar compounds, such as:
1-(2,5-Dichloropyridin-3-yl)ethanamine: Similar structure but with chlorine atoms instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
1-(2,5-Difluoropyridin-3-yl)ethanamine: Contains fluorine atoms, which can significantly alter its chemical properties and interactions with biological targets.
1-(2,5-Diiodopyridin-3-yl)ethanamine:
The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine atoms, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H8Br2N2 |
|---|---|
Peso molecular |
279.96 g/mol |
Nombre IUPAC |
1-(2,5-dibromopyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H8Br2N2/c1-4(10)6-2-5(8)3-11-7(6)9/h2-4H,10H2,1H3 |
Clave InChI |
WBVBXIAJYNKMND-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(N=CC(=C1)Br)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


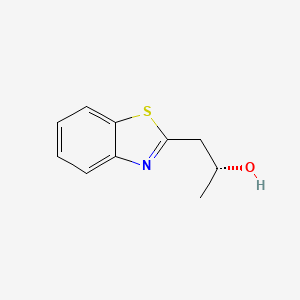

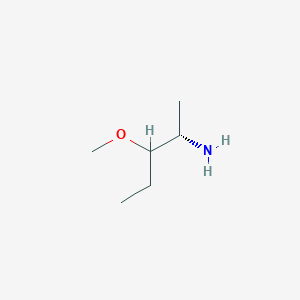
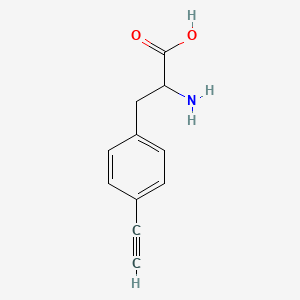




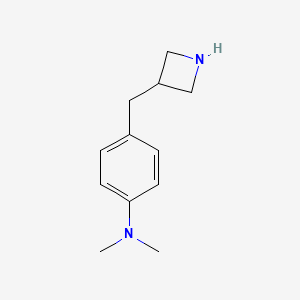
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride](/img/structure/B13601543.png)
![3-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13601554.png)
